



# Establishing a Flonoltinib-Resistant Cell Line: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Flonoltinib	
Cat. No.:	B10819339	Get Quote

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### Introduction

**Flonoltinib** is a potent, orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its therapeutic potential lies in its ability to target malignancies driven by aberrant JAK2 and FLT3 signaling, such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[3][4][5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies.

These application notes provide a comprehensive guide to establishing and characterizing a **Flonoltinib**-resistant cell line in vitro. The protocols outlined below describe a standard method for inducing resistance through continuous, long-term exposure to escalating concentrations of the drug.

## Signaling Pathways of Flonoltinib Action and Resistance

**Flonoltinib** exerts its anti-cancer effects by inhibiting the JAK/STAT and FLT3 signaling pathways. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This cascade

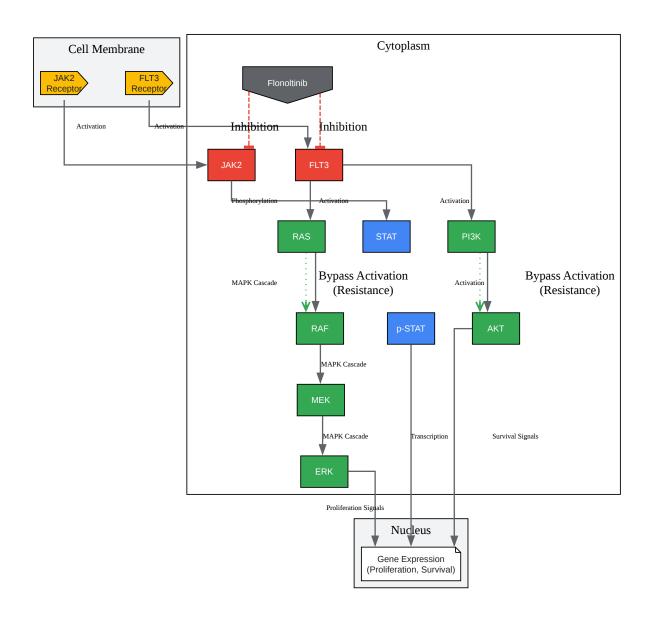


## Methodological & Application

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ultimately leads to cell proliferation and survival. Resistance to tyrosine kinase inhibitors like **Flonoltinib** can arise from on-target mutations that prevent drug binding or through the activation of alternative "bypass" signaling pathways that circumvent the inhibited kinase, such as the PI3K/AKT and MAPK/ERK pathways.









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### References

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